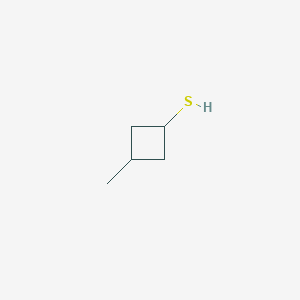

3-Methylcyclobutane-1-thiol

Description

Historical Development of Cyclobutane Thiol Research

The foundation of cyclobutane chemistry dates to 1907 with the first synthesis of cyclobutane itself. While early studies focused on the parent hydrocarbon's physical properties, the integration of functional groups like thiols emerged much later. The discovery of natural cyclobutane-containing compounds such as sceptrins from marine sponges demonstrated the biological relevance of strained carbocycles, though these early examples lacked sulfur substitution.

A pivotal shift occurred with the recognition that cyclobutane rings could impart conformational restriction to bioactive molecules. Researchers began exploring thiol-substituted derivatives in the late 20th century, motivated by sulfur's unique electronic properties and nucleophilic reactivity. The synthesis of 3-methylcyclobutane-1-thiol represents a deliberate fusion of these concepts – the methyl group introduces steric effects while the thiol moiety enables diverse derivatization pathways. Early synthetic routes relied on nucleophilic substitution of cyclobutyl halides with sulfur nucleophiles, though yields remained modest due to ring strain effects.

Key milestones in cyclobutane thiol development include:

Significance in Organic Sulfur Chemistry

This compound occupies a strategic position in organosulfur chemistry due to three interrelated factors:

Electronic Modulation : The cyclobutane ring's puckered geometry (dihedral angle ~35°) creates substantial bond angle distortion, which increases the thiol group's acidity compared to linear alkanethiols. Computational studies suggest the pKa decreases by approximately 0.5 units relative to cyclohexanethiol.

Stereoelectronic Effects : The methyl substituent at C3 creates a chiral center (in certain derivatives) that influences sulfur's nucleophilicity through space. This has been exploited in enantioselective Michael addition reactions.

Conformational Restriction : Unlike flexible aliphatic thiols, the cyclobutane scaffold locks the thiol group in specific orientations. This property proves valuable in drug design where controlled presentation of pharmacophores is critical.

The compound's molecular formula (C5H10S) and structural features are detailed below:

| Property | Value |

|---|---|

| Molecular Weight | 102.20 g/mol |

| SMILES | CC1CC(C1)S |

| InChI Key | PLHPZJPKRGXQLM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 1 Ų |

Current Research Landscape and Challenges

Contemporary studies focus on two primary areas:

Synthetic Methodology Development

Recent breakthroughs in photocatalytic decarboxylative sulfhydrylation have enabled direct conversion of carboxylic acids to thiols using elemental sulfur. This approach could potentially adapt to cyclobutane systems by employing strained cyclic carboxylic acids as precursors. The acridine-catalyzed process operates through a radical mechanism involving:

- Photoinduced proton-coupled electron transfer (PCET) decarboxylation

- Alkyl radical trapping by S8

- Reductive cleavage of oligosulfides

Structural Characterization Challenges

The methyl group's stereochemical influence creates analytical complexities:

- Dynamic NMR studies reveal rapid ring puckering interconversion at room temperature

- X-ray crystallography struggles with low melting point (predicted <25°C)

- Mass spectral fragmentation patterns show unusual loss of CH3S- radical

Ongoing research aims to address these challenges through:

- Cryogenic electron microscopy for structural determination

- Advanced molecular dynamics simulations

- Development of chiral derivatizing agents for enantiomeric resolution

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclobutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPZJPKRGXQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclobutanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-methylcyclobutanone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers high yields and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobutane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

Reduction: Corresponding alkanes (R-H).

Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Thiol-Mediated Reactions

The thiol group in 3-methylcyclobutane-1-thiol facilitates various thiol-mediated reactions, making it an important building block in organic synthesis. Thiols are known for their ability to participate in nucleophilic substitutions and addition reactions.

Case Study: Synthesis of Bicyclobutanes

Research has demonstrated that this compound can be used in the synthesis of bicyclobutanes through nucleophilic addition to electrophilic centers. This method has been explored for generating complex molecular architectures, which are valuable in pharmaceuticals and materials science .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features allow it to interact with biological systems, suggesting potential applications in drug development. Studies have indicated that thiol compounds can act as antioxidants and may have implications in cancer therapy due to their ability to modulate redox states within cells .

Case Study: Anticancer Activity

In a study investigating the effects of various thiols on cancer cells, this compound exhibited promising results in reducing cell viability in certain cancer lines, indicating its potential as a lead compound for further development .

Flavoring Agent

This compound has been identified as a flavoring agent due to its unique sulfurous odor profile. It is used in food products to enhance flavor, particularly in savory applications.

| Application | Details |

|---|---|

| Flavoring Agent | Used at low concentrations (e.g., 0.8 ppm) |

| Food Products | Bakery items, soups, oils |

Materials Science

Polymer Chemistry

The incorporation of thiols like this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into thiol-ene click chemistry has shown that these compounds can be utilized to create cross-linked networks with desirable characteristics for coatings and adhesives .

Analytical Applications

Analytical Chemistry Techniques

Due to its distinct chemical properties, this compound can be employed as a standard or reagent in analytical chemistry for the detection of thiol-containing compounds. Its reactivity allows for the development of specific assays to quantify thiol levels in biological samples.

Mechanism of Action

The mechanism of action of 3-Methylcyclobutane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to 3-Methylcyclobutane-1-thiol:

3-Methylcyclobutanol (CAS 20939-64-4): An alcohol analog with a hydroxyl (-OH) group instead of a thiol.

Methylcyclohexane (CAS 108-87-2): A six-membered cycloalkane with a methyl group, offering reduced ring strain.

Cyclobutanethiol (hypothetical): A simpler cyclobutane-thiol without the methyl substituent.

Physical Properties

Key physical properties are inferred or derived from analogous compounds (Table 1):

Notes:

- Thiols generally exhibit lower boiling points than alcohols due to weaker hydrogen bonding (e.g., 3-Methylcyclobutanol’s higher boiling point vs. the thiol analog) .

- Methylcyclohexane’s negligible ring strain enhances thermal stability compared to cyclobutane derivatives .

Reactivity and Stability

- Acidity: The thiol group in this compound is more acidic (pKa ~10) than the hydroxyl group in 3-Methylcyclobutanol (pKa ~16–18) due to poorer stabilization of the conjugate base in alcohols .

- Oxidation : Thiols oxidize readily to disulfides or sulfonic acids, whereas alcohols form ketones or carboxylic acids under similar conditions.

- Ring Strain Effects : The cyclobutane ring increases susceptibility to ring-opening reactions (e.g., photolytic or thermal decomposition) compared to methylcyclohexane .

Research Findings and Challenges

Recent studies on cyclobutane derivatives highlight the following:

- Synthetic Accessibility : Cyclobutane-thiols are challenging to synthesize due to ring strain and sulfur’s sensitivity to oxidation. Strategies like photocycloaddition or strain-release functionalization are under exploration .

- Thermal Stability : Cyclobutane-thiols decompose at lower temperatures (~200°C) than their alcohol counterparts, limiting their use in high-temperature processes .

Biological Activity

3-Methylcyclobutane-1-thiol (C5H10S) is an organic compound classified as an alkylthiol, characterized by a cyclobutane ring with a methyl group and a thiol functional group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and food science.

Structure and Characteristics

- Molecular Formula : C5H10S

- Molecular Weight : 102.20 g/mol

- CAS Number : 88915220

- IUPAC Name : this compound

The compound features a cyclobutane ring, which is known for its unique strain and reactivity due to the four-membered ring structure. The presence of the thiol group (-SH) contributes to its reactivity, particularly in biochemical contexts.

Antimicrobial Properties

Research indicates that thiols, including this compound, exhibit significant antimicrobial properties. Thiols can interact with microbial enzymes or structural proteins, potentially disrupting cellular functions. For instance, studies have shown that various thiols can inhibit the growth of bacteria and fungi by altering their metabolic pathways or damaging cellular components.

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that certain thiol compounds exhibit antifungal activities at low concentrations. While specific data on this compound is limited, the general trend suggests that similar compounds can effectively inhibit pathogenic fungi like Candida albicans and Aspergillus niger .

- Antioxidant Properties : Thiols are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

- Biocatalytic Applications : Research has explored the role of thiols in biocatalysis, particularly in methyl transfer reactions. This compound may serve as a methyl trap in enzymatic processes, enhancing the efficiency of biocatalytic systems .

Comparative Analysis of Biological Activities

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Radical Reactions : Utilizing radical initiators to promote the formation of thiol groups from precursors.

- Biocatalytic Methods : Employing enzymes to facilitate the incorporation of sulfur into organic frameworks.

Potential Applications

The biological activities of this compound suggest several applications:

- Pharmaceuticals : As a potential lead compound for developing new antimicrobial or antioxidant agents.

- Food Industry : Its flavor profile (similar to onion or leek) could be explored for use as a flavoring agent or as a biomarker for food authenticity.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 3-Methylcyclobutane-1-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves cyclobutane ring formation followed by thiol functionalization. Cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or ring-closing metathesis, with subsequent thiolation via nucleophilic substitution or radical-mediated pathways. For example, analogous cyclobutane-thiol derivatives require controlled reaction temperatures (e.g., 0–25°C) and anhydrous conditions to avoid oxidation of the thiol group . Yield optimization may involve catalysts like triethylamine or metal complexes to stabilize intermediates .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). The thiol proton (-SH) typically appears as a broad singlet at ~1.5–2.5 ppm in ¹H NMR, while the cyclobutane ring protons show complex splitting due to ring strain. X-ray crystallography is critical for resolving stereochemical ambiguities, especially when substituents introduce chiral centers .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Thiols are prone to oxidation, necessitating storage under inert atmospheres (N₂/Ar) and the use of antioxidants like BHT. Solvent choice is critical; aprotic solvents (e.g., DMF, THF) are preferred to minimize proton exchange. Degradation studies under varying pH and temperature conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in derivatives of this compound?

- Methodological Answer : Steric hindrance from the methyl and thiol groups on the cyclobutane ring often leads to diastereomer formation. Advanced strategies include chiral HPLC for enantiomer separation and dynamic NMR to study ring-flipping kinetics. Computational modeling (DFT or MD simulations) can predict energy barriers for conformational changes, aiding in rational design of stereoselective syntheses .

Q. What experimental approaches resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or dynamic processes. Researchers should cross-validate data using multiple techniques:

- Variable-temperature NMR to detect ring strain-induced signal splitting.

- Isotopic labeling (e.g., deuterated solvents) to clarify exchangeable protons.

- Comparative analysis with structurally characterized analogs (e.g., 3-[(Methylamino)methyl]cyclobutan-1-ol) to identify shared spectral features .

Q. How can this compound be functionalized for targeted biological studies without compromising reactivity?

- Methodological Answer : Selective functionalization involves protecting the thiol group (e.g., with trityl or acetamide groups) during multi-step syntheses. Post-functionalization, deprotection under mild conditions (e.g., TFA/water) regenerates the active -SH group. For biological probes, conjugation via Michael addition or disulfide bonding is effective, as seen in cyclobutane-based receptor agonists .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Scale-up requires optimizing catalytic systems (e.g., flow chemistry for photocycloaddition) to manage exothermic reactions. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like purity and yield in real time. Safety protocols for thiol handling (e.g., scrubbers for H₂S mitigation) must align with industrial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.